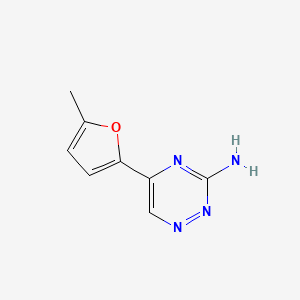
5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine
Overview
Description
5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine is a heterocyclic compound that features a furan ring substituted with a methyl group at the 5-position, and a triazine ring substituted with an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine typically involves the reaction of 5-methylfurfural with appropriate triazine precursors under controlled conditions. One common method involves the use of reductive amination, hydrogenation, and hydrodeoxygenation reactions using silica-supported cobalt nanoparticles . These reactions are carried out under mild conditions to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of biomass-derived feedstocks such as 5-methylfurfural. The process typically includes steps like hydrolysis, dehydration, and selective hydrogenation of biomass hemicellulose to produce the desired furan derivatives . The use of green and sustainable catalytic processes is emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion of the furan ring to more oxidized derivatives.
Reduction: Reduction of the triazine ring to form different amine derivatives.
Substitution: Nucleophilic substitution reactions on the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxidized furan compounds, and substituted triazine derivatives.
Scientific Research Applications
5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions that catalyze various chemical reactions. Additionally, its bioactivity may be attributed to its ability to interact with cellular targets, disrupting key biological processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A related compound that can undergo similar chemical reactions and has applications in the production of value-added chemicals and fuels.
5-Hydroxymethylfurfural: Another biomass-derived compound used in the synthesis of various furan derivatives.
Furfurylamine: A compound used in the synthesis of Schiff base ligands and other bioactive molecules.
Uniqueness
5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(5-methylfuran-2-yl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-5-2-3-7(13-5)6-4-10-12-8(9)11-6/h2-4H,1H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJIFURWSWKXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CN=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


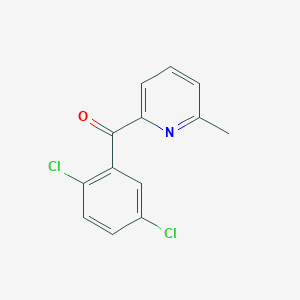

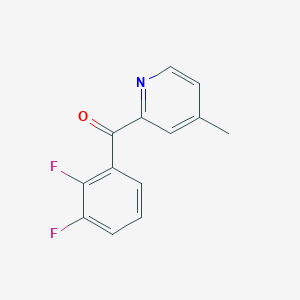






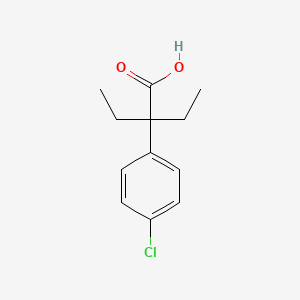
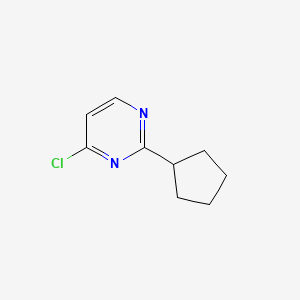
![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B1452567.png)
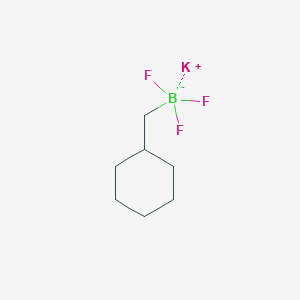
![Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine](/img/structure/B1452571.png)
